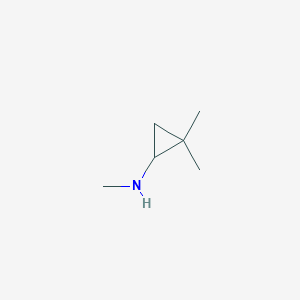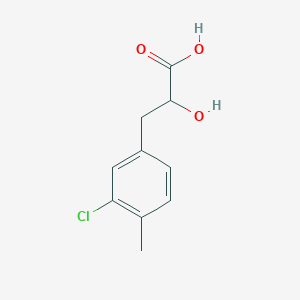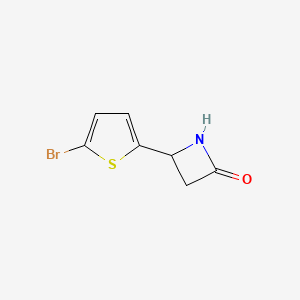![molecular formula C8H10N4S B15273795 2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a ligand for adenosine receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves multi-component reactions. One efficient method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation in isopropyl alcohol at 20°C . This method is environmentally benign and delivers high yields in a short reaction time.
Industrial Production Methods
Industrial production methods for this compound may involve microwave-promoted synthesis, which is highly efficient and environmentally friendly. This method uses catalysts such as SiO2–ZnBr2 and delivers the desired products in good yields (89–96%) in less than 6 minutes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Applications De Recherche Scientifique
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with adenosine receptors. It acts as an antagonist or inverse agonist at the A2A adenosine receptor, which is involved in various physiological processes, including cardiovascular and neurological functions . The binding of this compound to the receptor inhibits the production of cyclic AMP (cAMP), thereby modulating cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their inhibitory activity against cyclin-dependent kinases (CDKs), these compounds are structurally related and have similar pharmacological profiles.
Uniqueness
2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for adenosine receptors. This makes it a promising candidate for further research in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C8H10N4S |
|---|---|
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
2-propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C8H10N4S/c1-2-3-5-12-6-7(9)10-4-11-8(6)13-5/h4H,2-3H2,1H3,(H2,9,10,11) |
Clé InChI |
OFOYNBUKWHSELU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(N=CN=C2S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


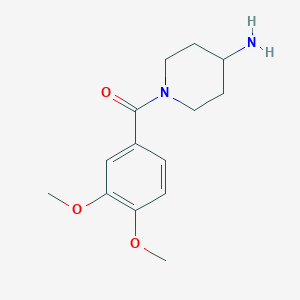
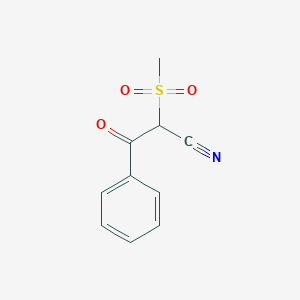
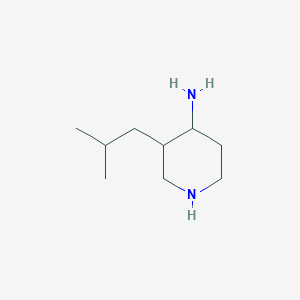
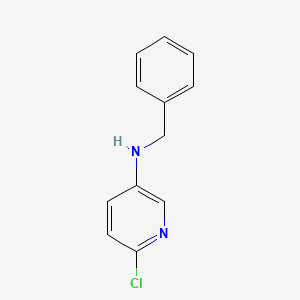



![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)
![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)

